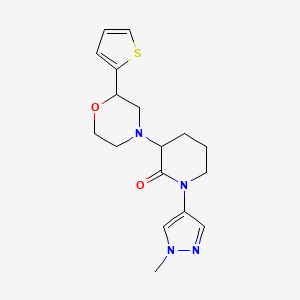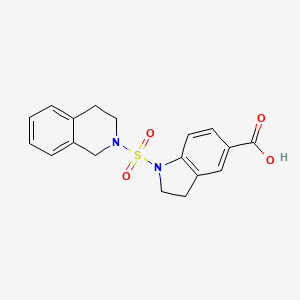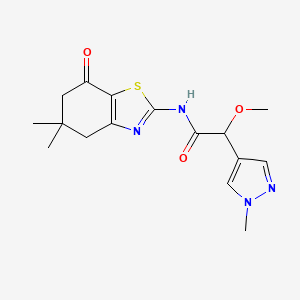![molecular formula C9H12F3N3O B7049983 3,3,3-trifluoro-2-methyl-N-[(5-methyl-1H-pyrazol-4-yl)methyl]propanamide](/img/structure/B7049983.png)
3,3,3-trifluoro-2-methyl-N-[(5-methyl-1H-pyrazol-4-yl)methyl]propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3,3-trifluoro-2-methyl-N-[(5-methyl-1H-pyrazol-4-yl)methyl]propanamide is an organic compound that features a trifluoromethyl group, a pyrazole ring, and a propanamide backbone. The trifluoromethyl group is known for its significant impact on the chemical and physical properties of molecules, often enhancing their stability and bioactivity . This compound is of interest in various fields, including pharmaceuticals, agrochemicals, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3,3-trifluoro-2-methyl-N-[(5-methyl-1H-pyrazol-4-yl)methyl]propanamide typically involves multiple steps, starting with the formation of the pyrazole ring. One common method is the reaction of 3,3,3-trifluoro-2-methylpropanoyl chloride with 5-methyl-1H-pyrazole in the presence of a base such as triethylamine . The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperatures, and efficient purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
3,3,3-trifluoro-2-methyl-N-[(5-methyl-1H-pyrazol-4-yl)methyl]propanamide can undergo various chemical reactions, including:
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium hydride) . Reaction conditions typically involve controlled temperatures, inert atmospheres, and appropriate solvents such as dichloromethane or tetrahydrofuran .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
3,3,3-trifluoro-2-methyl-N-[(5-methyl-1H-pyrazol-4-yl)methyl]propanamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 3,3,3-trifluoro-2-methyl-N-[(5-methyl-1H-pyrazol-4-yl)methyl]propanamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s binding affinity to enzymes or receptors, leading to increased biological activity . The pyrazole ring may also contribute to the compound’s activity by interacting with specific protein targets .
Comparison with Similar Compounds
Similar Compounds
3,3,3-trifluoro-2-methylpropanamide: Lacks the pyrazole ring, resulting in different chemical and biological properties.
5-methyl-1H-pyrazole: Lacks the trifluoromethyl group and propanamide backbone, leading to different reactivity and applications.
N-(5-methyl-1H-pyrazol-4-yl)methylpropanamide: Lacks the trifluoromethyl group, affecting its stability and bioactivity.
Properties
IUPAC Name |
3,3,3-trifluoro-2-methyl-N-[(5-methyl-1H-pyrazol-4-yl)methyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12F3N3O/c1-5(9(10,11)12)8(16)13-3-7-4-14-15-6(7)2/h4-5H,3H2,1-2H3,(H,13,16)(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MISUWIAVIBDUDJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1)CNC(=O)C(C)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12F3N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-methyl-N-[1-[[3-(2,2,2-trifluoroethyl)-1,2,4-oxadiazol-5-yl]methyl]piperidin-4-yl]ethanesulfonamide](/img/structure/B7049904.png)
![2-[4-[[1-(Difluoromethyl)imidazol-2-yl]methyl]piperazin-1-yl]-4-methoxy-6-methylpyrimidine](/img/structure/B7049906.png)
![5-[[4-(1-Ethylpyrazol-4-yl)piperidin-1-yl]methyl]-3-(2,2,2-trifluoroethyl)-1,2,4-oxadiazole](/img/structure/B7049908.png)

![4-[4-(3-Propan-2-ylsulfonylpropyl)piperazin-1-yl]thieno[2,3-d]pyrimidine](/img/structure/B7049919.png)
![1-(1-Methylpyrazol-4-yl)-4-[[3-(2,2,2-trifluoroethyl)-1,2,4-oxadiazol-5-yl]methyl]piperazin-2-one](/img/structure/B7049930.png)
![1-(1-Methylpyrazol-4-yl)-3-[2-(1-methylpyrazol-4-yl)pyrrolidin-1-yl]piperidin-2-one](/img/structure/B7049937.png)

![4-[[(3-Methylquinolin-8-yl)sulfonylamino]methyl]oxane-4-carboxylic acid](/img/structure/B7049951.png)
![3-[[3-(1-Methoxyethyl)-1,2,4-oxadiazol-5-yl]methyl-methylamino]-1-(1-methylpyrazol-4-yl)piperidin-2-one](/img/structure/B7049959.png)

![benzyl N-[1-(4-chloro-1-methylpyrrole-2-carbonyl)azetidin-3-yl]carbamate](/img/structure/B7049994.png)
![N-[(6-chloro-3,4-dihydro-2H-1,5-benzodioxepin-8-yl)methyl]-1-propan-2-ylimidazole-4-carboxamide](/img/structure/B7050003.png)
![[4-(5-Methyl-1,3-benzoxazol-2-yl)piperazin-1-yl]-(2-propylfuran-3-yl)methanone](/img/structure/B7050007.png)
